4-[(3,4-dimethoxyphenyl)carbonyl]-3-hydroxy-1-[2-(pyrrolidin-1-yl)ethyl]-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
4-(3,4-Dimethoxybenzoyl)-3-hydroxy-1-[2-(1-pyrrolidinyl)ethyl]-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound that belongs to the class of pyrrolidinyl derivatives. This compound is characterized by its unique structure, which includes multiple methoxy groups and a pyrrolidinyl moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-dimethoxybenzoyl)-3-hydroxy-1-[2-(1-pyrrolidinyl)ethyl]-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyrrolidinyl Moiety: This step involves the reaction of a suitable precursor with pyrrolidine under controlled conditions.
Introduction of the Benzoyl and Trimethoxyphenyl Groups: This is achieved through Friedel-Crafts acylation reactions using appropriate benzoyl and trimethoxybenzoyl chlorides.
Cyclization and Hydroxylation: The final steps involve cyclization to form the pyrrolidinyl ring and hydroxylation to introduce the hydroxy group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles like amines or thiols.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of derivatives with different functional groups.
Scientific Research Applications
4-(3,4-Dimethoxybenzoyl)-3-hydroxy-1-[2-(1-pyrrolidinyl)ethyl]-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to exert its biological effects.
Altering Gene Expression: Influencing the expression of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 4-(3,4-Dimethoxybenzoyl)-3-hydroxy-1-[2-(1-pyrrolidinyl)ethyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one
- 4-(3,4-Dimethoxybenzoyl)-3-hydroxy-1-[2-(1-pyrrolidinyl)ethyl]-5-(3,4-dimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one
Uniqueness
The uniqueness of 4-(3,4-dimethoxybenzoyl)-3-hydroxy-1-[2-(1-pyrrolidinyl)ethyl]-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C28H34N2O8 |
---|---|
Molecular Weight |
526.6 g/mol |
IUPAC Name |
(4E)-4-[(3,4-dimethoxyphenyl)-hydroxymethylidene]-1-(2-pyrrolidin-1-ylethyl)-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C28H34N2O8/c1-34-19-9-8-17(14-20(19)35-2)25(31)23-24(18-15-21(36-3)27(38-5)22(16-18)37-4)30(28(33)26(23)32)13-12-29-10-6-7-11-29/h8-9,14-16,24,31H,6-7,10-13H2,1-5H3/b25-23+ |
InChI Key |
HPUZDKCOOMMKTE-WJTDDFOZSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCN3CCCC3)C4=CC(=C(C(=C4)OC)OC)OC)/O)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN3CCCC3)C4=CC(=C(C(=C4)OC)OC)OC)O)OC |
Origin of Product |
United States |
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